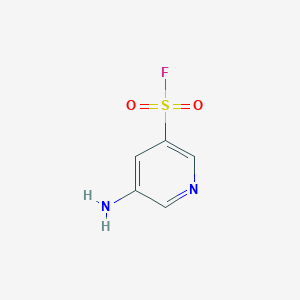

5-Aminopyridine-3-sulfonyl fluoride

Description

BenchChem offers high-quality 5-Aminopyridine-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopyridine-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMFSNLCPWPSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 5-Aminopyridine-3-Sulfonyl Fluoride vs. Sulfonyl Chlorides

Executive Summary: The Stability-Reactivity Paradox

In modern drug discovery, the shift from sulfonyl chlorides (–SO₂Cl) to sulfonyl fluorides (–SO₂F) represents more than a halogen exchange; it is a fundamental shift in chemoselective strategy. This guide analyzes this shift through the lens of 5-Aminopyridine-3-sulfonyl fluoride (CAS: 2090368-76-4) , a scaffold that perfectly illustrates the limitations of chlorides and the "sleeping beauty" utility of fluorides.

The core distinction lies in the Stability-Reactivity Paradox :

-

Sulfonyl Chlorides are high-energy electrophiles that react indiscriminately with nucleophiles (including water), often requiring strict exclusion of moisture and protection of internal nucleophiles (like amines).

-

5-Aminopyridine-3-sulfonyl fluoride exploits the unique bond strength of the S(VI)–F bond (approx. 90 kcal/mol vs. 66 kcal/mol for S–Cl). It remains inert to its own internal amino group and aqueous conditions but activates selectively upon specific perturbation (SuFEx chemistry), enabling "protection-free" synthesis and covalent protein tagging.

Mechanistic Divergence: Why the Fluoride Wins

To understand the practical superiority of 5-Aminopyridine-3-sulfonyl fluoride, we must dissect the failure mode of its chloride counterpart.

The "Self-Destruct" Mechanism of Amino-Sulfonyl Chlorides

A molecule containing both a nucleophilic amine and an electrophilic sulfonyl chloride is inherently unstable. In the case of 5-aminopyridine-3-sulfonyl chloride , the free amine (pKa ~6-7 on the pyridine ring system) can attack the highly reactive sulfonyl chloride of a neighboring molecule.

-

Outcome: Rapid oligomerization, hydrolysis to sulfonic acid upon exposure to air, and the absolute requirement to store the compound as a hydrochloride salt (HCl) to protonate and deactivate the amine.

The SuFEx Solution (Sulfur-Fluoride Exchange)

The sulfonyl fluoride variant behaves differently due to the high bond dissociation energy and low polarizability of the S–F bond.

-

Inertness: The S–F bond resists nucleophilic attack by the internal amine at neutral pH.

-

Activation: Reaction only occurs when the fluoride is assisted by a specific activator (e.g., H-bonding in protein pockets or Calcium/Silicon catalysis in synthesis). This allows 5-Aminopyridine-3-sulfonyl fluoride to exist as a stable, free-flowing solid building block.

Visualization: Reactivity Landscape

The following diagram contrasts the reaction energy landscapes, highlighting the "activation barrier" that protects the fluoride but not the chloride.

Figure 1: The Reactivity Landscape. Sulfonyl chlorides possess a low activation barrier leading to spontaneous decomposition (red path). Sulfonyl fluorides maintain a high barrier, preventing self-reaction until specifically activated (green path).

Comparative Technical Data

The following table synthesizes physicochemical properties and reactivity profiles.

| Feature | 5-Aminopyridine-3-sulfonyl Chloride | 5-Aminopyridine-3-sulfonyl Fluoride |

| Bond Energy (S-X) | ~66 kcal/mol (Weak) | ~90 kcal/mol (Strong) |

| Hydrolytic Stability | Poor: Hydrolyzes in minutes/hours in moist air. | Excellent: Stable in water/buffer at pH 7 for days. |

| Redox Stability | Susceptible to reduction (S-Cl homolysis).[1] | Resistant to reduction (heterolytic cleavage only).[2][3] |

| Internal Compatibility | Incompatible: Amine attacks sulfonyl chloride (polymerizes). | Compatible: Amine and sulfonyl fluoride coexist (orthogonal). |

| Storage Form | Must be stored as HCl salt ; hygroscopic. | Stable as Free Base ; easy to handle solid. |

| Primary Application | Immediate intermediate for sulfonamides. | Covalent Warhead (Chemical Biology) or SuFEx Building Block. |

| Selectivity | Reacts with any nucleophile (OH, NH, SH). | Chemoselective for phenols/amines (SuFEx) or Tyr/Lys/Ser (Proteins). |

Experimental Protocols

Protocol A: Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride

Context: Converting the unstable chloride (generated in situ) to the stable fluoride.

Reagents:

-

5-Aminopyridine-3-sulfonic acid (Precursor)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Potassium Bifluoride (KHF₂) [Critical Source of F⁻]

-

Acetonitrile (MeCN) / Water

Step-by-Step Methodology:

-

Chlorination: Suspend 5-aminopyridine-3-sulfonic acid (1.0 eq) in anhydrous MeCN. Add SOCl₂ (3.0 eq) and catalytic DMF. Reflux for 2 hours to generate the sulfonyl chloride. Note: Do not isolate the free base chloride.

-

Fluorination (The "Sharpless" Condition): Cool the mixture to 0°C. Slowly add a saturated aqueous solution of KHF₂ (4.0 eq). The biphasic nature is key here.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. The KHF₂ acts as a buffer and fluoride source, converting the –SO₂Cl to –SO₂F immediately upon formation/exposure.

-

Workup: Dilute with EtOAc. Wash the organic layer with water and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The product, 5-Aminopyridine-3-sulfonyl fluoride, is typically a stable, off-white solid that can be purified by silica flash chromatography (unlike the chloride).

Protocol B: SuFEx Ligation (Sulfonamide Synthesis)

Context: Using the fluoride to create a sulfonamide bond without affecting the pyridine amine.

Reagents:

-

5-Aminopyridine-3-sulfonyl fluoride (1.0 eq)

-

Silyl amine partner (e.g., TMS-Morpholine) OR Primary amine + DBU

-

Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ca(NTf₂)₂

Methodology:

-

Dissolution: Dissolve 5-Aminopyridine-3-sulfonyl fluoride in MeCN (0.2 M).

-

Addition: Add the amine nucleophile (1.1 eq).

-

Activation: Add DBU (1.2 eq). Mechanism: DBU acts as a specialized base that buffers the proton transfer and activates the S(VI) center via H-bonding/silicon activation.

-

Monitoring: Monitor by LC-MS. The S–F bond is cleaved heterolytically.[1][3][4]

-

Result: High-yield formation of the sulfonamide.[1][5] The 5-amino group on the pyridine remains untouched unless a stronger electrophile is present.

Applications in Chemical Biology (Covalent Inhibition)

The 5-aminopyridine-3-sulfonyl fluoride scaffold is particularly valuable as a Targeted Covalent Inhibitor (TCI) .

-

Mechanism: The pyridine nitrogen can H-bond within an enzyme pocket, positioning the sulfonyl fluoride warhead near a nucleophilic residue (Serine, Tyrosine, Lysine, or Histidine).

-

Proximity Effect: The S–F bond is stable in the cytosol but reacts rapidly when held in close proximity to a nucleophile within a protein active site (local effective concentration enhancement).

-

Validation: Unlike chlorides, which would react with glutathione or hydrolyze before reaching the target, the fluoride remains intact until binding occurs.

Visualization: The "Protection-Free" Workflow

This diagram illustrates how the stability of the fluoride allows for modular synthesis that is impossible with the chloride.

Figure 2: The "Protection-Free" Workflow. The transient chloride is immediately trapped as the stable fluoride, which then serves as a divergent hub for both synthesis and biological probing.

References

-

Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 5857-5869. Link

-

Dong, J., et al. (2014).[6] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link

-

Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3724–3728. Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(11), 5750-5758. Link

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

Literature review of 5-Aminopyridine-3-sulfonyl fluoride in proteomics

The Role of 5-Aminopyridine-3-Sulfonyl Fluoride and SuFEx Chemistry in Modern Chemical Proteomics: A Technical Guide

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of chemical proteomics and targeted covalent inhibitor (TCI) discovery[1]. At the forefront of this revolution are bifunctional building blocks like 5-Aminopyridine-3-sulfonyl fluoride (CAS: 1909327-25-8) . By merging a privileged kinase-binding pharmacophore (the aminopyridine scaffold) with a proximity-activated latent electrophile (the sulfonyl fluoride warhead), this compound serves as a prototypical foundation for advanced Activity-Based Protein Profiling (ABPP)[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical logic, experimental workflows, and mechanistic causality behind utilizing aminopyridine-sulfonyl fluorides to map the reactive proteome.

The Chemical Logic: Recognition Meets Latent Reactivity

Historically, chemical proteomics relied on highly reactive, promiscuous electrophiles (e.g.,

Sulfonyl fluorides represent a paradigm shift. They are remarkably stable in aqueous buffers and are virtually inert toward denatured proteins or off-target macromolecules[3]. Their reactivity is strictly context-dependent . The S-F bond requires a specific microenvironment—typically involving hydrogen-bond donors within a protein's binding pocket—to lower the activation energy for nucleophilic attack[3].

Why 5-Aminopyridine-3-Sulfonyl Fluoride? The architectural brilliance of this specific molecule lies in its dual functionality:

-

The Aminopyridine Motif (Recognition): The 5-aminopyridine ring is a classic bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.

-

The Sulfonyl Fluoride (Warhead): Positioned at the 3-position, the geometry of the scaffold projects the sulfonyl fluoride directly into the trajectory of the kinase's catalytic lysine (e.g., Lys295 in Src kinase) or functional tyrosines[4].

This creates a self-validating system: the covalent bond cannot form unless the recognition element perfectly aligns the warhead with the target nucleophile.

Mechanistic pathway of proximity-driven SuFEx covalent labeling by sulfonyl fluorides.

Quantitative Target Selectivity

Unlike traditional probes that exclusively target cysteine, sulfonyl fluorides expand the "ligandable" proteome by reacting with multiple weakly nucleophilic amino acid sidechains[1]. The reactivity is governed by the physiological pKa of the residue and the local electrostatic environment.

Table 1: Reactivity Profile of Sulfonyl Fluoride Probes in the Human Proteome

| Target Amino Acid | Nucleophilic Atom | Resulting Covalent Adduct | Relative Modification Frequency | Physiological pKa | SuFEx Reactivity Context |

| Lysine (Lys) | Sulfonamide | ~60% | ~10.5 | Requires local basic microenvironment for deprotonation. | |

| Tyrosine (Tyr) | Phenolic (O) | Sulfonate | ~30% | ~10.0 | Highly selective; favored in hydrophobic, H-bond rich pockets. |

| Serine (Ser) | Hydroxyl (O) | Sulfonate | ~5% | ~13.0 | Requires activation by a catalytic triad (e.g., in serine proteases). |

| Histidine (His) | Imidazole (N) | Sulfonamide | ~5% | ~6.0 | Often acts as a transient intermediate or in specific active sites. |

Data synthesized from proteome-wide reactivity analyses of aryl sulfonyl fluoride probes[1][3].

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

To harness 5-aminopyridine-3-sulfonyl fluoride for target deconvolution, the building block is typically functionalized with a bioorthogonal handle (e.g., a terminal alkyne). The following protocol details a self-validating, step-by-step methodology for live-cell ABPP[5].

Phase 1: In Situ Probe Labeling

Causality: We perform labeling in live cells rather than lysates. Cell lysis destroys spatial compartmentalization and dilutes endogenous ATP concentrations (which compete with the probe). Live-cell labeling ensures we capture the kinome in its true physiological state.

-

Culture target cells (e.g., K562) to 80% confluence.

-

Treat cells with the alkyne-tagged aminopyridine-sulfonyl fluoride probe (1–10 µM) for 2 hours at 37°C.

-

Wash cells 3x with ice-cold PBS to halt membrane trafficking and remove unbound probe.

Phase 2: Lysis and Bioorthogonal Click Chemistry

Causality: We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) post-lysis. Attaching a bulky biotin tag to the probe prior to cellular entry would severely compromise its cell permeability and alter its native binding kinetics.

-

Lyse cells in 1% NP-40 buffer containing protease inhibitors (avoiding primary amine-containing buffers like Tris, which can competitively react with highly activated sulfonyl fluorides).

-

Normalize protein concentration to 2 mg/mL using a BCA assay.

-

Initiate CuAAC by adding: Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). Note: THPTA is critical. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would artificially oxidize protein residues.

-

Incubate for 1 hour at room temperature.

Phase 3: Enrichment and On-Bead Digestion

-

Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

-

Resuspend the protein pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.

-

Wash beads rigorously (1% SDS, 8M Urea, and PBS) to eliminate non-covalently bound proteins.

-

Perform on-bead reduction (10 mM DTT) and alkylation (20 mM Iodoacetamide).

-

Digest overnight with MS-grade Trypsin at 37°C.

Phase 4: LC-MS/MS Acquisition

-

Elute the resulting peptides and desalt using C18 StageTips.

-

Analyze via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins and pinpoint the exact site of sulfonyl fluoride modification[6].

Workflow for Activity-Based Protein Profiling (ABPP) using SuFEx probes.

Future Perspectives: Inverse Drug Discovery (IDD)

The integration of 5-aminopyridine-3-sulfonyl fluoride into chemical proteomics is driving the field of Inverse Drug Discovery (IDD)[3]. Instead of starting with a known protein target and screening for a ligand, IDD utilizes broadly reactive SuFEx probes to interrogate the entire proteome, identifying novel "ligandable" pockets on proteins previously deemed undruggable.

Because the aminopyridine scaffold inherently biases the probe toward nucleotide-binding domains, iterative structural modifications of this core will allow drug developers to systematically map and drug the dark kinome, paving the way for next-generation covalent therapeutics.

References

-

Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics National Center for Biotechnology Information (PMC) URL:[Link]

-

Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Chemical Science (RSC Publishing) URL:[Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling White Rose Research Online / Molecules URL:[Link]

-

Activity-based protein profiling: A graphical review National Center for Biotechnology Information (PMC) URL:[Link]

-

Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 3. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of 5-Aminopyridine-3-sulfonyl Fluoride in Modern Chemistry

An In-Depth Guide to the Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

5-Aminopyridine-3-sulfonyl fluoride is a key heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Its structure combines the pharmacologically relevant aminopyridine scaffold with a sulfonyl fluoride moiety. Sulfonyl fluorides have garnered substantial attention due to their unique balance of stability and reactivity, making them ideal for applications in drug discovery and covalent probe development.[1] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable under many synthetic and aqueous conditions, yet can be selectively activated to react with nucleophilic residues in proteins, such as serine, threonine, and lysine.[1] This has positioned them as invaluable "warheads" for designing targeted covalent inhibitors.

The utility of sulfonyl fluorides is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation click reaction. SuFEx provides a reliable method for constructing robust chemical linkages, finding applications from materials science to the rapid assembly of complex molecular architectures. This guide provides a comprehensive overview of a robust, multi-step synthesis protocol for 5-aminopyridine-3-sulfonyl fluoride, designed to be a practical resource for researchers in the field. The presented pathway is grounded in established, fundamental organic transformations, with detailed explanations for each experimental choice.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Aminopyridine-3-sulfonyl fluoride is most effectively approached through a multi-step sequence starting from the readily available 3-aminopyridine. This strategy involves the initial formation of a stable sulfonyl halide, followed by regioselective functionalization of the pyridine ring and a final halogen exchange to yield the desired sulfonyl fluoride. This method circumvents the challenges associated with the direct sulfonation of aminopyridines, where controlling the regioselectivity can be problematic.

The overall workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for 5-Aminopyridine-3-sulfonyl Fluoride.

Part 1: Synthesis of Pyridine-3-sulfonyl Chloride via Diazotization

The initial phase of the synthesis focuses on converting 3-aminopyridine into pyridine-3-sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Mechanistic Rationale: The process begins with the diazotization of the primary amino group on 3-aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a highly reactive intermediate, which readily loses nitrogen gas upon decomposition. In the presence of sulfur dioxide and a copper(I) catalyst, a sulfonyl chloride radical is formed and subsequently adds to the pyridine ring at the position of the former diazonium group.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminopyridine (1.0 mol, 94.1 g) in 6M hydrochloric acid (670 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt and prevent premature decomposition.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol, 72.5 g in 150 mL water) dropwise, maintaining the internal temperature below 5 °C.[2][3]

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sulfonylchlorination:

-

In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride (CuCl).

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

The reaction is then quenched by pouring it onto crushed ice. The crude pyridine-3-sulfonyl chloride will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or chromatography if necessary.

-

Part 2: Regioselective Nitration and Subsequent Reduction

With pyridine-3-sulfonyl chloride in hand, the next strategic step is the introduction of an amino group at the 5-position. This is accomplished via a two-step process: electrophilic nitration followed by reduction of the nitro group.

Mechanistic Rationale: The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Therefore, when pyridine-3-sulfonyl chloride is subjected to nitrating conditions, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 5-position. The subsequent reduction of the nitro group to a primary amine is a standard and high-yielding transformation.

Experimental Protocol:

-

Nitration:

-

To a flask containing fuming sulfuric acid (oleum), cool it to 0 °C.

-

Slowly add pyridine-3-sulfonyl chloride (1.0 mol) in portions, ensuring the temperature does not rise significantly.

-

Once the addition is complete, slowly add concentrated nitric acid (1.1 mol) dropwise while maintaining the low temperature.

-

After the addition, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The 5-nitropyridine-3-sulfonyl chloride will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

-

Reduction:

-

Suspend the crude 5-nitropyridine-3-sulfonyl chloride (1.0 mol) in concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 mol) portion-wise. The reaction is exothermic and should be controlled with external cooling.

-

After the addition, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin salts.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5-aminopyridine-3-sulfonyl chloride.

-

Part 3: Fluoride-Chloride Exchange for Final Product Formation

The final step is the conversion of the sulfonyl chloride to the more stable and synthetically versatile sulfonyl fluoride. This is a nucleophilic substitution reaction at the sulfur center.

Mechanistic Rationale: The chloride atom in the sulfonyl chloride is a good leaving group and can be displaced by a fluoride ion. This halogen exchange reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF).[4] The use of a phase-transfer catalyst (e.g., 18-crown-6) or performing the reaction in a polar aprotic solvent can enhance the nucleophilicity of the fluoride ion and facilitate the reaction. The resulting S-F bond is significantly stronger and less prone to hydrolysis than the S-Cl bond, which is a key advantage for subsequent applications.[4]

Experimental Protocol:

-

Halogen Exchange:

-

Dissolve the crude 5-aminopyridine-3-sulfonyl chloride (1.0 mol) in a suitable solvent such as acetonitrile.

-

Add an excess of spray-dried potassium fluoride (approx. 3-5 mol).

-

Add a catalytic amount of a phase-transfer catalyst like 18-crown-6 ether (optional, but recommended for improved reaction rates).

-

Heat the mixture to reflux (approx. 80 °C) and stir for several hours. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the potassium salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-aminopyridine-3-sulfonyl fluoride.

-

Figure 2: Final halogen exchange step to the target sulfonyl fluoride.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature |

| 1a | 3-Aminopyridine | NaNO₂, HCl | 6M HCl (aq) | 0-5 °C |

| 1b | Pyridine-3-diazonium salt | SO₂, CuCl | Acetic Acid | 0 °C to RT |

| 2a | Pyridine-3-sulfonyl Chloride | HNO₃, H₂SO₄ (oleum) | H₂SO₄ | 0 °C to 60 °C |

| 2b | 5-Nitropyridine-3-sulfonyl Chloride | SnCl₂·2H₂O, HCl | Conc. HCl | Reflux |

| 3 | 5-Aminopyridine-3-sulfonyl Chloride | KF, 18-crown-6 | Acetonitrile | Reflux (~80°C) |

Safety and Handling

-

Diazonium Salts: These compounds can be explosive when isolated and dry. All procedures involving diazonium salts should be carried out at low temperatures and the intermediates should be used immediately without isolation.

-

Acids and Nitrating Agents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Sulfonyl Halides: Sulfonyl chlorides are lachrymatory and corrosive. They react with moisture and should be handled in a dry environment.

-

General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Be prepared for exothermic reactions and have appropriate cooling baths available.

References

-

Liashuk, O. S., Andriashvili, V. A., Tolmachev, A. O., & Grygorenko, O. O. (2023). Chemoselective Reactions of Functionalized Sulfonyl Halides. Chemical Record. [Link]

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

-

Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. [Link]

- Google Patents. (2024). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.

- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Chen, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

-

El-Gendy, A., & Amine, M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

-

PubChem. Pyridine-3-sulfonyl fluoride. [Link]

-

Ball Lab. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

-

ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... [Link]

-

ResearchGate. (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

Application Note: Orthogonal Functionalization of 5-Aminopyridine-3-Sulfonyl Fluoride via SuFEx Click Chemistry

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, orthogonal workflow design, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

5-Aminopyridine-3-sulfonyl fluoride (CAS 1909327-25-8) is a highly privileged, bifunctional building block utilized extensively in modern chemical biology and drug discovery. It features two distinct reactive handles: a weakly nucleophilic heteroaromatic amine and a highly stable, yet specifically activatable, sulfonyl fluoride (-SO₂F) group.

The success of functionalizing this molecule relies on mastering the Reactivity-Stability Paradox of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and homolytic cleavage, the S(VI)-F bond undergoes strictly heterolytic cleavage. This makes the sulfonyl fluoride group exceptionally resistant to reduction, oxidation, and thermolysis, allowing it to survive harsh physiological conditions and complex synthetic sequences[2].

However, under specific catalytic conditions—most notably in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—the latent electrophilicity of the S-F bond is unleashed. When reacted with aryl silyl ethers, DBU acts as a nucleophilic catalyst that facilitates the cleavage of the O-Si bond. The formation of the exceptionally strong Si-F bond acts as the thermodynamic driving force, generating a transient, highly reactive phenolate that rapidly attacks the S(VI) center to form a stable aryl sulfonate linkage[3]. Because of this precise activation requirement, the 5-amino group and the -SO₂F group can be functionalized orthogonally, making this molecule an ideal hub for the structure-based design of chemical probes and covalent inhibitors[4].

Workflow & Logic Visualization

The bifunctional nature of 5-aminopyridine-3-sulfonyl fluoride allows for two distinct, non-interfering functionalization pathways. The logical relationship between these pathways is visualized below.

Orthogonal functionalization pathways of 5-Aminopyridine-3-sulfonyl fluoride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes specific analytical checkpoints to confirm success without relying solely on downstream isolation yields.

Protocol A: DBU-Catalyzed SuFEx with Aryl Silyl Ethers (Pathway A)

This protocol selectively functionalizes the -SO₂F group while leaving the 5-amino group completely intact.

-

Causality of Design: DBU loading is strictly maintained at 20 mol%. While higher loadings might accelerate the reaction, they risk unwanted side reactions with the free amine. The use of a silyl ether (instead of a free phenol) prevents the need for stoichiometric strong bases, maintaining a mild, chemoselective environment[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve 5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target Aryl Silyl Ether (Ar-OTBS, 1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (2.0 mL).

-

Catalytic Activation: Add DBU (0.2 equiv, 0.1 mmol) dropwise to the stirring solution at room temperature (25°C).

-

Reaction & Self-Validation: Seal the vial and stir for 2–4 hours.

-

Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via ¹⁹F NMR. The reaction is confirmed successful by the complete disappearance of the characteristic S(VI)-F signal (typically +50 to +65 ppm) and the emergence of the fluorosilane byproduct signal. This ensures absolute analytical confidence before proceeding.

-

-

Isolation: Upon confirmed completion, concentrate the mixture under reduced pressure. Purify the resulting sulfonate ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal Amine Functionalization via ESF (Pathway B)

This protocol functionalizes the 5-amino group via Michael addition, utilizing Ethenesulfonyl Fluoride (ESF) to create a multivalent SuFEx hub.

-

Causality of Design: The 5-amino group on the pyridine ring is electronically deactivated compared to aliphatic amines. ESF is utilized because it is an exceptionally powerful Michael acceptor. The addition of catalytic acetic acid protonates the ESF transition state, accelerating the conjugate addition of the weakly nucleophilic amine without triggering premature SuFEx cleavage of the native -SO₂F group[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in a solvent mixture of THF/Water (4:1 v/v, 2.5 mL).

-

Reagent Addition: Add Ethenesulfonyl Fluoride (ESF) (1.1 equiv, 0.55 mmol) followed by glacial acetic acid (0.1 equiv, 0.05 mmol) as an activating additive.

-

Reaction & Self-Validation: Stir the mixture at 40°C for 12 hours.

-

Validation Checkpoint: Monitor via LC-MS. Validation is achieved by observing the exact mass shift corresponding to the ESF adduct (+110 Da). Crucially, the absence of mass peaks corresponding to -SO₂OH (hydrolysis) confirms that both the native and newly installed sulfonyl fluoride groups remain structurally intact.

-

-

Isolation: Extract the aqueous mixture with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the multivalent SuFEx scaffold.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and orthogonality metrics when functionalizing 5-Aminopyridine-3-sulfonyl fluoride across various conditions.

| Functionalization Target | Reagent | Catalyst / Additive | Solvent & Temp | Time | Expected Yield | Orthogonality Status |

| -SO₂F (SuFEx) | Aryl Silyl Ether (Ar-OTBS) | DBU (20 mol%) | MeCN, 25°C | 2-4 h | >85% | -NH₂ remains intact |

| -SO₂F (SuFEx) | Phenol (Ar-OH) | BTMG (10 mol%) | MeCN, 25°C | 4-6 h | >80% | -NH₂ remains intact |

| -NH₂ (Michael Add.) | Ethenesulfonyl Fluoride (ESF) | AcOH (10 mol%) | THF/H₂O, 40°C | 12 h | >75% | -SO₂F remains intact |

| -NH₂ (Acylation) | Acyl Chloride (R-COCl) | Pyridine (1.5 eq) | DCM, 0°C to 25°C | 2 h | >90% | -SO₂F remains intact |

References

- Source: PMC - National Institutes of Health (NIH)

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck URL

- The Emerging Applications of Sulfur(VI)

- Source: PMC - National Institutes of Health (NIH)

Sources

Application Note: Optimized Coupling of 5-Aminopyridine-3-sulfonyl Fluoride with Amines via SuFEx

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The coupling of 5-aminopyridine-3-sulfonyl fluoride with amines represents a critical transformation in fragment-based drug discovery (FBDD). Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, the sulfonyl fluoride moiety functions as a "sleeping beauty" electrophile—stable in aqueous conditions yet highly reactive toward specific nucleophiles under Sulfur-Fluoride Exchange (SuFEx ) conditions.

This scaffold presents a unique bifunctional challenge:

-

The Electrophile: The sulfonyl fluoride (-SO₂F) at the C3 position.

-

The Internal Nucleophile: The free amino group (-NH₂) at the C5 position.

Expert Insight: The 5-amino group, being attached to an electron-deficient pyridine ring, exhibits significantly reduced nucleophilicity compared to aliphatic amines. Consequently, self-coupling (polymerization) is kinetically disfavored under standard conditions, allowing for the direct coupling of aliphatic amines without protecting group manipulation. However, coupling with weak nucleophiles (e.g., anilines) requires specific Lewis acid activation (calcium catalysis) to overcome the energy barrier.

Reaction Landscape & Decision Matrix

Select the appropriate protocol based on the nucleophilicity of your coupling partner.

| Coupling Partner (Amine) | Reactivity Profile | Recommended Protocol | Key Reagents |

| Aliphatic Amines (1°/2°) | High Nucleophilicity | Protocol A (Base-Mediated) | DIPEA or TEA, DCM/ACN |

| Anilines / Heterocycles | Low Nucleophilicity | Protocol B (Ca-Catalyzed) | Ca(NTf₂)₂, DABCO, t-AmylOH |

| Sterically Hindered Amines | Low Kinetic Access | Protocol C (Silyl-Assisted) | BTMG, HMDS |

| Amino Acids / Proteins | Aqueous/Sensitive | Protocol A (Biphasic) | Buffer/Organic mix |

Detailed Experimental Protocols

Protocol A: Standard Base-Mediated Coupling (Aliphatic Amines)

Best for: Primary and secondary alkyl amines (e.g., morpholine, benzylamine).

Mechanism: The base deprotonates the ammonium species formed after the amine attacks the sulfur center, driving the release of fluoride.

Materials:

-

5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv)

-

Amine coupling partner (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

-

Addition: Add the amine coupling partner (1.1 equiv).

-

Activation: Add DIPEA (2.0 equiv) dropwise.

-

Reaction: Stir at room temperature (RT) for 2–6 hours.

-

Monitoring: Monitor by LC-MS or TLC. The sulfonyl fluoride is stable on silica; however, reverse-phase LC-MS is preferred. Look for the disappearance of the parent mass and appearance of the sulfonamide [M+H]+.

-

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Calcium-Catalyzed SuFEx (Weak Nucleophiles)

Best for: Anilines, electron-deficient amines, and when avoiding high temperatures.

Expert Insight: Traditional heating of sulfonyl fluorides with anilines often fails or leads to decomposition. The use of Calcium Triflimide [Ca(NTf₂)₂] acts as a Lewis acid to activate the S-F bond specifically, enabling reaction at mild temperatures (Ball et al., 2018).

Materials:

-

5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv)

-

Aniline/Heteroaryl amine (1.2 equiv)

-

Catalyst: Ca(NTf₂)₂ (10–20 mol%)

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv)

-

Solvent: tert-Amyl alcohol (t-AmylOH) or MeCN [0.5 M]

Step-by-Step Procedure:

-

Catalyst Solution: In a vial, dissolve Ca(NTf₂)₂ (0.1 equiv) and DABCO (1.2 equiv) in t-AmylOH. Stir for 5 minutes to form the active catalytic complex.

-

Substrate Addition: Add the aniline (1.2 equiv) followed by 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv).

-

Reaction: Stir at ambient temperature.

-

Note: If the reaction is sluggish after 4 hours, heat to 40–50 °C.

-

-

Monitoring: Check 19F NMR (if available). The disappearance of the sulfonyl fluoride signal (~ +65 ppm) is the most reliable indicator.

-

Workup:

-

Dilute with EtOAc and filter through a short pad of Celite (to remove Calcium salts).

-

Concentrate and purify via preparative HPLC or column chromatography.

-

Protocol C: Accelerated SuFEx via Silyl Exchange

Best for: High-throughput library generation and sterically hindered amines.

Mechanism: This protocol utilizes BTMG (Barton’s Base) and HMDS (Hexamethyldisilazane).[3][4] It generates a reactive silylated amine intermediate in situ, which attacks the sulfonyl fluoride. The formation of the strong Si-F bond drives the reaction (Sharpless et al.).[4]

Step-by-Step Procedure:

-

Mix amine (1.0 equiv) and 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv) in MeCN.

-

Add HMDS (1.0 equiv) and BTMG (10 mol%).

-

Stir at RT for 30–60 minutes.

-

Workup: Evaporate volatiles (NH₃, Me₃SiF). The residue often requires minimal purification.[4]

Visualization of Workflows

Figure 1: Mechanistic Pathway & Protocol Selection

The following diagram illustrates the decision logic and chemical pathways for coupling.

Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity. Protocol A utilizes standard basic conditions, while Protocol B employs Calcium Lewis Acid catalysis for difficult substrates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Anilines) | Insufficient activation of S-F bond. | Switch to Protocol B (Ca(NTf₂)₂). Increase catalyst loading to 20 mol%. |

| Hydrolysis (Sulfonic Acid) | Wet solvents or high pH in aqueous buffer. | Ensure anhydrous solvents. If using aqueous buffer, keep pH < 8.0. |

| Self-Coupling | High concentration or high temp. | Keep concentration < 0.2 M. Do not heat > 60°C. |

| Incomplete Conversion | Fluoride inhibition. | Add a silyl source (TMSCl or HMDS) to scavenge fluoride ions as TMS-F (volatile). |

Analytical Validation (Self-Validating System)

-

1H NMR: Look for the shift of the pyridine protons. The sulfonamide NH is often visible ~10 ppm in DMSO-d6.

-

19F NMR: The starting material shows a singlet around +65 ppm . The product should show no signal (unless the amine is fluorinated). This is the definitive "Go/No-Go" check.

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition.

-

[Link]

-

-

Ball, N. D., am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[6][7] Organic Letters.

-

[Link]

-

-

Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[8] Organic Letters.

-

[Link]

-

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.

-

[Link]

-

-

Smedley, C. J., et al. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie.

-

[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.cshl.edu [repository.cshl.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]

Procedure for introducing 5-Aminopyridine-3-sulfonyl fluoride into peptides

Application Note: Site-Specific Installation of 5-Aminopyridine-3-Sulfonyl Fluoride Warheads in Peptides

Abstract & Introduction

The integration of electrophilic "warheads" into peptide scaffolds is a cornerstone of modern drug discovery, particularly for the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) . Among these, the sulfonyl fluoride (

This guide details the protocol for introducing 5-Aminopyridine-3-sulfonyl fluoride into peptide sequences. The pyridine core enhances the electrophilicity of the sulfonyl fluoride relative to benzene analogs, making it a potent warhead for targeting distinct nucleophiles.

Key Applications:

-

Covalent Ligand Discovery: Targeting non-catalytic nucleophiles (e.g., distal Tyrosines).

-

Proteomic Profiling: Mapping reactive residues in complex biological systems.

-

Late-Stage Functionalization: Using the

handle for post-cleavage modifications.

Strategic Considerations & Chemistry

The Challenge: Nucleophilicity vs. Stability

The 5-aminopyridine-3-sulfonyl fluoride molecule presents two chemical faces:

-

The Amine (Nucleophile): The 5-amino group is the attachment point. However, the electron-withdrawing nature of the pyridine ring and the sulfonyl group renders this amine less nucleophilic than standard aliphatic amines. High-efficiency coupling reagents (e.g., HATU, HOAt) are required.

-

The Sulfonyl Fluoride (Electrophile): While stable to TFA (acid cleavage) and mild bases, it can degrade upon prolonged exposure to strong nucleophiles (like piperidine) or extreme pH.

Therefore, the optimal strategy is "Late-Stage On-Resin Introduction." We utilize orthogonal protection (e.g., Alloc/Allyl esters) to expose a specific carboxylic acid site (Glu/Asp side chain or C-terminus) after the peptide chain assembly is complete, but before cleavage from the resin.

Chemical Structure & Reactivity

-

Warhead: Pyridine-3-sulfonyl fluoride.

-

Linkage: Amide bond via 5-amino group.

-

Target: Carboxylic acid on Peptide (Asp, Glu, or C-term).

Experimental Workflow (Visualization)

The following diagram outlines the critical path for orthogonal installation.

Figure 1: Workflow for orthogonal on-resin installation of 5-aminopyridine-3-sulfonyl fluoride.

Detailed Protocol: On-Resin Installation

Prerequisites:

-

Peptide assembled on Rink Amide or Wang resin.

-

Target site incorporated as Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH (Allyl ester protection).

-

N-terminus is either Fmoc-protected (if N-term modification is not desired) or Acetylated/Capped.

Step 1: Orthogonal Deprotection of Allyl Ester

Rationale: We must expose the side-chain carboxyl group without removing the N-terminal Fmoc or cleaving the peptide from the resin.

-

Swell Resin: DCM (3 x 5 min).

-

Prepare Catalyst Solution: Dissolve

(0.1 eq) and Phenylsilane ( -

Reaction: Add solution to resin. Shake for 30 minutes. Repeat this step once with fresh solution to ensure completion.

-

Wash: DCM (3x), DMF (3x).

-

Scavenge Palladium: Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). Crucial: This removes residual Pd which effectively poisons the subsequent coupling.

Step 2: Coupling of 5-Aminopyridine-3-sulfonyl fluoride

Rationale: The aminopyridine is a weak nucleophile. Standard HBTU/DIC is often insufficient. We use HATU/HOAt for maximum activation of the peptide carboxylate.

| Reagent | Equivalents | Role |

| Peptide-Resin (COOH) | 1.0 | Substrate |

| 5-Aminopyridine-3-sulfonyl fluoride | 3.0 - 5.0 | Warhead Building Block |

| HATU | 3.0 - 5.0 | Coupling Agent (Aza-benzotriazole) |

| HOAt | 3.0 - 5.0 | Additive (Enhances reactivity/Reduces racemization) |

| DIPEA (Diisopropylethylamine) | 6.0 - 10.0 | Base |

| DMF (Anhydrous) | Solvent | Reaction Medium |

Procedure:

-

Dissolve HATU, HOAt, and the 5-aminopyridine warhead in minimal anhydrous DMF.

-

Add DIPEA to the mixture (Solution turns yellow).

-

Pre-activation: Allow to stand for 1-2 minutes.

-

Add the activated mixture to the resin.

-

Incubation: Shake at Room Temperature for 4 to 16 hours . Note: Overnight coupling is recommended due to the low nucleophilicity of the amine.

-

Monitoring: Use the Kaiser Test (Ninhydrin). Caution: Since you are coupling to an acid, the Kaiser test monitors the disappearance of the warhead amine from the solution, which is difficult. Instead, perform a micro-cleavage of a few beads and check by LC-MS (Target Mass = Peptide + 158 Da for the pyridine-sulfonyl moiety).

Step 3: Final Cleavage & Isolation

Rationale: Sulfonyl fluorides are stable to TFA. However, avoid "scavenger cocktails" containing thiols (EDT, DTT) if possible, or keep cleavage time controlled, as thiols can theoretically react with SuFEx handles under specific conditions (though usually requiring base).

-

Wash Resin: DMF (5x), DCM (5x), MeOH (2x), Ether (2x). Dry under vacuum.

-

Cleavage Cocktail: TFA / TIPS /

(95:2.5:2.5). Avoid EDT. -

Time: 2-3 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.

-

Purification: Reverse-Phase HPLC (Water/Acetonitrile + 0.1% TFA). Note: The sulfonyl fluoride is stable in acidic HPLC buffers.

QC & Validation Parameters

Trust but verify. The presence of the sulfonyl fluoride is "silent" in standard UV, but distinct in Mass Spec and NMR.

| Method | Expected Observation | Notes |

| LC-MS (ESI+) | Look for loss of HF (-20 Da) in fragmentation, which confirms the fluoride. | |

| 19F NMR | Singlet around +50 to +65 ppm (vs. | Distinctive shift for sulfonyl fluorides.[2][3] Absence of signal suggests hydrolysis to sulfonic acid ( |

| Stability Test | Incubate in PBS (pH 7.4) for 24h. | Analyze by LC-MS. |

Mechanism of Action (SuFEx)

Understanding why we use this warhead helps in experimental design. The diagram below illustrates the SuFEx activation mechanism post-synthesis (Protein Targeting).

Figure 2: Mechanism of SuFEx-mediated covalent protein modification.

Troubleshooting & Optimization

-

Problem: Low Coupling Yield.

-

Cause: Low nucleophilicity of the aminopyridine.

-

Solution: Double coupling (2 x 16h). Switch to HATU if using HBTU. Increase temperature to 50°C (carefully, to avoid

hydrolysis, though usually stable).

-

-

Problem: Hydrolysis to Sulfonic Acid (

).-

Cause: High pH during workup or wet solvents.

-

Solution: Ensure DMF is anhydrous. Keep cleavage cocktail dry. Store peptide as a lyophilized powder at -20°C.

-

-

Problem: Incomplete Allyl Removal.

-

Cause: Poisoned Pd catalyst.

-

Solution: Ensure inert atmosphere. Use fresh

.

-

References

-

Dong, J., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2022). "Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods." Nature Reviews Chemistry. [Link]

-

Narayanam, M. K., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]

-

Baranczak, A., et al. (2015). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin."[4] Journal of the American Chemical Society. [Link]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society. [Link]

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

Covalent inhibition assays using 5-Aminopyridine-3-sulfonyl fluoride

Application Note: Covalent Inhibition Assays Using 5-Aminopyridine-3-sulfonyl Fluoride

Introduction: The Renaissance of SuFEx Warheads

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, moving beyond the traditional acrylamide-cysteine paradigm. 5-Aminopyridine-3-sulfonyl fluoride (APSF) represents a privileged scaffold in this new era, leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry.

Unlike highly reactive acyl halides, sulfonyl fluorides (SFs) possess a unique balance of stability and reactivity. They are relatively inert in aqueous buffer but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine, and Threonine) within the context of a protein binding pocket.

This guide details the application of APSF as both a covalent fragment for screening and a tunable warhead for rationally designed inhibitors.[1]

Why 5-Aminopyridine-3-sulfonyl fluoride?

-

Tunable Reactivity: The pyridine ring acts as an electron-withdrawing group, activating the sulfonyl fluoride. However, the amino group at the C5 position (meta to the sulfonyl) donates electron density, tempering this reactivity to prevent non-specific labeling.

-

Synthetic Versatility: The 5-amino group serves as a "handle" for amide coupling, allowing researchers to attach this warhead to diverse ligands or recognition elements.

-

pH Responsiveness: The pyridine nitrogen (

) allows for pH-dependent reactivity modulation, useful in specific cellular compartments (e.g., lysosomes).

Mechanism of Action & Chemical Biology

The covalent modification occurs via a SuFEx mechanism where the fluoride acts as a leaving group.

Reaction Scheme:

-

Target Residues:

-

Tyrosine (Tyr): Often the primary target for SFs. The phenol group attacks the sulfur center.

-

Lysine (Lys): Epsilon-amino groups can react, particularly in basic environments or when positioned near a catalytic base.

-

Serine (Ser): Catalytic serines in proteases/esterases are prime targets.

-

-

Mass Shift: The covalent adduct results in a mass increase on the protein corresponding to the sulfonyl moiety.

-

Note: In intact MS, the loss of the proton from the protein residue is accounted for in the net mass shift calculation.

-

Workflow Visualization

The following diagram outlines the critical path from fragment screening to kinetic validation.

Figure 1: Strategic workflow for utilizing 5-Aminopyridine-3-sulfonyl fluoride in covalent discovery.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

Objective: To rapidly identify if APSF or its derivatives covalently modify the target protein.

Materials:

-

Target Protein (

purity, in non-nucleophilic buffer like HEPES or PBS). Avoid Tris or DTT during incubation if possible (though SFs are generally compatible with thiols, high concentrations can interfere). -

APSF Stock Solution (100 mM in anhydrous DMSO).

-

LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Procedure:

-

Preparation: Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

-

Incubation: Add APSF to a final concentration of 50 µM (10x excess). Maintain DMSO concentration

. -

Time-Course: Incubate at Room Temperature (RT). Aliquot samples at

. -

Quenching: Quench reaction by adding equal volume of 0.5% Formic Acid / 50% Acetonitrile. This denatures the protein and stops the reaction.

-

Analysis: Inject 5-10 µg of protein onto a C4 or C8 Reverse Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

-

Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation:

| Observation | Conclusion |

|---|---|

| Mass + 0 Da | No Reaction (Non-binder or unreactive). |

| Mass + (MW - 20 Da) | Covalent Adduct Formed. (Loss of HF). |

| Mass + 2x(MW - 20 Da) | Double labeling (Promiscuity warning). |

Protocol B: Determination of

Objective: To quantify the potency of the covalent inhibitor. Unlike

Concept:

- : Reversible binding affinity (first step).

- : Rate of covalent bond formation (second step).

Procedure:

-

Enzyme Reaction: Set up an activity assay (fluorescence/absorbance) for your target enzyme.

-

Inhibitor Dilution: Prepare a serial dilution of APSF (e.g., 0, 1, 5, 10, 50, 100 µM).

-

Continuous Assay (Progress Curve Method):

-

Add Enzyme + Substrate + Inhibitor simultaneously.

-

Monitor product formation continuously over 60-90 minutes.

-

Note: Covalent inhibitors will show a curvature in the product vs. time plot (product formation slows down as enzyme dies).

-

-

Alternative (Incubation Method):

-

Incubate Enzyme + Inhibitor for varying times (

). -

Dilute aliquot into a Substrate mix to measure remaining activity.

-

Plot

vs. Time for each concentration to get

-

Calculation:

-

Determine

(observed rate of inactivation) for each inhibitor concentration -

Fit the data to the hyperbolic equation:

-

Output: Report

in units of

Synthetic Application: Derivatization

To transform the 5-Aminopyridine-3-sulfonyl fluoride fragment into a high-affinity probe, utilize the amino group.

Reaction: Amide Coupling. Caution: The sulfonyl fluoride moiety is hydrolytically stable at neutral pH but can degrade at high pH or high temperature.

-

Recommended Conditions: Use mild coupling reagents (HATU or EDC/HOBt) in dry DMF/DCM.

-

Base: Use DIPEA or NMM. Avoid strong nucleophilic bases.

-

Workup: Acidic wash (dilute HCl) is generally safe for SFs and removes unreacted amine.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

-

Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094–1098.[2] [Link]

-

Lagoutte, P., Patin, D., & McCammon, J. A. (2016). Covalent inhibitors: an opportunity for rational peptide-based drug design. European Journal of Medicinal Chemistry, 112, 1-3. [Link]

Sources

Application Notes and Protocols: Bioconjugation Techniques Involving Pyridine Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of bioconjugation techniques centered on the use of pyridine sulfonyl fluorides and related sulfur(VI) fluoride electrophiles. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offering a rationale for experimental design and troubleshooting. Detailed, field-proven protocols for the labeling of proteins and peptides are presented, alongside a critical analysis of the stability and reactivity of the resulting conjugates. This guide is intended to empower researchers in chemical biology and drug development to leverage the unique properties of sulfonyl fluorides for the creation of novel bioconjugates, from fluorescently labeled proteins for imaging to next-generation antibody-drug conjugates.

Introduction: The Rise of Sulfonyl Fluorides in Bioconjugation

Bioconjugation, the science of covalently linking molecules to biomacromolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biomedical research and therapeutic development. The choice of chemical ligation strategy is paramount, dictating the stability, homogeneity, and ultimate functionality of the resulting conjugate. While traditional methods targeting lysine and cysteine residues have been workhorses in the field, there is a continuous drive for new chemistries that offer greater selectivity, stability, and broader substrate scope.

Sulfonyl fluorides have emerged as a privileged class of electrophiles for bioconjugation, largely due to their unique reactivity profile.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous media, yet can be "activated" by the microenvironment of a protein binding pocket to react with specific nucleophilic amino acid residues.[4][5] This "tunable" reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has significantly expanded the toolbox of chemical biologists.[4][6][7]

This guide will focus on the practical application of pyridine sulfonyl fluorides and related compounds in bioconjugation, providing both the theoretical framework and detailed experimental protocols necessary for their successful implementation.

The Chemistry of Sulfonyl Fluorides: A Tale of Stability and Reactivity

The utility of sulfonyl fluorides in bioconjugation stems from the fine balance between the stability of the S-F bond and its susceptibility to nucleophilic attack.[4][8] This section delves into the key chemical principles governing their application.

2.1. Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

At its core, SuFEx is a click chemistry transformation that involves the reaction of a sulfur(VI) fluoride compound with a nucleophile, resulting in the formation of a stable covalent bond and the release of a fluoride ion.[4][6][9] The reaction is highly efficient and can be performed under biocompatible conditions, making it ideal for modifying complex biomolecules.[4][9]

The reactivity of the sulfonyl fluoride is highly dependent on its molecular context. Aryl sulfonyl fluorides, for instance, are generally more reactive than alkyl sulfonyl fluorides. Furthermore, the presence of electron-withdrawing or -donating groups on an aromatic ring can further modulate reactivity.[1] This inherent tunability allows for the design of probes with tailored reactivity profiles for specific applications.

2.2. Reactivity with Amino Acid Residues

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, expanding the possibilities for protein modification beyond traditional cysteine and lysine targeting.[1] The primary targets include:

-

Serine and Threonine: The hydroxyl groups of these residues can act as nucleophiles, particularly when activated within an enzyme's active site.[2]

-

Lysine: The ε-amino group of lysine is a potent nucleophile and a common target for sulfonyl fluorides.[1][10]

-

Tyrosine: The phenolic hydroxyl group of tyrosine can also be targeted by sulfonyl fluorides.[1][7]

-

Histidine: The imidazole side chain of histidine can serve as a nucleophile for reaction with sulfonyl fluorides.[1][11]

The selectivity for a particular residue is often dictated by its pKa and its accessibility within the protein structure. Proximity and orientation of the sulfonyl fluoride "warhead" within a binding pocket can lead to highly specific labeling of a single residue.[4][5]

2.3. Pyridine Sulfonyl Fluorides: A Special Case

While the broader class of sulfonyl fluorides is widely used, pyridine sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), have unique properties. PyFluor is recognized as a superior reagent for deoxyfluorination, a different chemical transformation where an alcohol is converted to an alkyl fluoride.[12][13][14] This reactivity highlights the electrophilic nature of the sulfur center in pyridine sulfonyl fluorides. While its direct use as a bioconjugation warhead is less documented than other aryl sulfonyl fluorides, the principles of its reactivity are informative for understanding the broader class of compounds. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the sulfonyl group.

Experimental Protocols

This section provides detailed, step-by-step protocols for the labeling of proteins with sulfonyl fluoride-containing probes. These protocols are intended as a starting point and may require optimization for specific proteins and probes.

3.1. General Considerations for Protein Labeling

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the sulfonyl fluoride.[15] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.

-

pH: The optimal pH for labeling is typically between 7.5 and 8.5.[2][16] At this pH, the target amino acid residues are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the sulfonyl fluoride remains relatively slow.

-

Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[15][16]

-

Probe Concentration and Stoichiometry: The optimal molar ratio of the probe to the protein will need to be determined empirically. A good starting point is a 5- to 20-fold molar excess of the probe.

-

Reaction Time and Temperature: Labeling reactions are typically carried out at room temperature for 1 to 4 hours. Longer incubation times or elevated temperatures may be necessary for less reactive probes or target sites.

3.2. Protocol for Labeling a Protein with an Amine-Reactive Sulfonyl Fluoride Probe

This protocol is designed for labeling a protein with a sulfonyl fluoride probe that targets lysine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive sulfonyl fluoride probe

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Probe Solution:

-

Shortly before use, dissolve the amine-reactive sulfonyl fluoride probe in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[16]

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add the desired volume of the dissolved probe. A 10-fold molar excess of the probe is a good starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the fluorophore (if applicable).[16]

-

Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity.

-

3.3. Workflow for Chemoproteomic Target Identification

This workflow outlines the steps for identifying the protein targets of a sulfonyl fluoride probe in a complex biological sample, such as a cell lysate.[17][18]

Materials:

-

Alkyne- or azide-tagged sulfonyl fluoride probe

-

Cell lysate

-

Biotin-azide or biotin-alkyne for click chemistry

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Labeling: Treat the cell lysate with the alkyne- or azide-tagged sulfonyl fluoride probe for a defined period (e.g., 1 hour) at 37°C.[9]

-

Click Chemistry: To the labeled lysate, add biotin-azide (or biotin-alkyne), CuSO₄, TCEP, and TBTA to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This attaches a biotin tag to the probe-labeled proteins.[17]

-

Enrichment: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.[17][18]

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a suitable buffer and digest the captured proteins with trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the sulfonyl fluoride probe.

Data Presentation and Visualization

4.1. Table of Sulfonyl Fluoride Reactivity and Stability

| Sulfonyl Fluoride Type | Relative Reactivity | Hydrolytic Stability | Common Amino Acid Targets | Reference |

| Aryl Sulfonyl Fluorides | High | Moderate | Lys, Ser, Tyr, His | [1] |

| Alkyl Sulfonyl Fluorides | Moderate | Moderate to High | Ser, Lys | [1] |

| Sulfamoyl Fluorides | Moderate | High | Lys, Ser | [1][17] |

| Fluorosulfates | Low | High | Tyr, Lys | [1][10] |

This table provides a generalized comparison. The actual reactivity and stability can be significantly influenced by the specific molecular structure.

4.2. Diagrams

Caption: General Mechanism of SuFEx Bioconjugation

Caption: Chemoproteomic Target Identification Workflow

Conclusion and Future Outlook

Pyridine sulfonyl fluorides and the broader class of sulfur(VI) fluoride electrophiles represent a powerful and versatile toolset for modern bioconjugation. Their unique combination of stability and tunable reactivity allows for the selective modification of proteins and other biomolecules, often at sites that are inaccessible to traditional labeling reagents. The applications of this chemistry are vast, ranging from the development of highly specific activity-based probes for enzyme profiling to the construction of next-generation antibody-drug conjugates with improved therapeutic indices. As our understanding of the subtle factors that govern SuFEx reactivity continues to grow, we can expect to see the development of even more sophisticated and selective bioconjugation strategies based on this remarkable chemistry.

References

-

Qin, W., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]

-

Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(25), 11153-11160. [Link]

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

-

Zhang, B., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]

-

Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-945. [Link]

-

Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ACS Publications. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

-

Zhu, R., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad099. [Link]

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 21(1), 43-47. [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

-

Cy5 Protein Labeling Kit. Jena Bioscience. [Link]

-

Lee, C., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(2), 346-352. [Link]

-

Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]

-

Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy, 10(2), 523-532. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927. [Link]

-

da Silva, J. F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4160. [Link]

-

Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(31), 12258-12262. [Link]

-

RojasLab. (2025). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [YouTube video]. [Link]

Sources